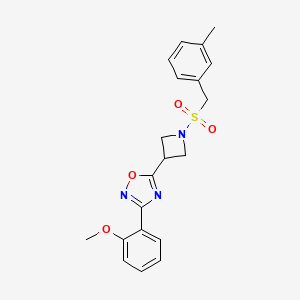

3-(2-Methoxyphenyl)-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(2-methoxyphenyl)-5-[1-[(3-methylphenyl)methylsulfonyl]azetidin-3-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-14-6-5-7-15(10-14)13-28(24,25)23-11-16(12-23)20-21-19(22-27-20)17-8-3-4-9-18(17)26-2/h3-10,16H,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMGYQHDTSIGDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole typically involves multiple steps:

-

Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Introduction of the Azetidine Moiety: : The azetidine ring can be introduced via nucleophilic substitution reactions. This step often involves the reaction of a suitable azetidine precursor with a sulfonyl chloride derivative.

-

Final Coupling: : The final step involves coupling the azetidine derivative with the oxadiazole ring. This can be achieved through various coupling reactions, such as using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, concentration), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to ring-opening or desulfonylation.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Reduced oxadiazole or desulfonylated products.

Substitution: Azetidine derivatives with various substituents replacing the sulfonyl group.

Scientific Research Applications

Pharmacological Properties

Oxadiazole derivatives have been extensively studied for their antimicrobial , anticancer , and anti-inflammatory properties. The specific compound exhibits several notable biological activities:

- Antimicrobial Activity : Compounds containing oxadiazole rings have shown significant efficacy against various bacterial strains. For instance, derivatives with similar structures have demonstrated activity against Staphylococcus aureus and Mycobacterium tuberculosis . The presence of the methoxyphenyl group may enhance lipophilicity, improving membrane penetration and antimicrobial effectiveness.

- Anticancer Activity : The oxadiazole scaffold is recognized for its potential in anticancer drug development. Research indicates that modifications to the oxadiazole structure can lead to compounds with potent cytotoxic effects against cancer cell lines. The compound's ability to inhibit specific pathways involved in tumor growth makes it a candidate for further investigation in cancer therapy .

Synthesis Methodologies

The synthesis of 3-(2-Methoxyphenyl)-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole typically involves:

- Formation of the Oxadiazole Ring : This can be achieved through the condensation of hydrazides with carboxylic acids or acid chlorides under acidic conditions.

- Sulfonation Reactions : The introduction of sulfonyl groups is crucial for enhancing biological activity. This can be performed using sulfonyl chlorides in the presence of bases like triethylamine.

- Azetidine Formation : The azetidine moiety can be synthesized through cyclization reactions involving appropriate precursors that contain both a nitrogen source and a carbon framework conducive to ring closure.

Case Studies

Several studies highlight the applications of oxadiazole derivatives similar to the compound discussed:

- Antimicrobial Efficacy : A study published in the International Journal of Molecular Sciences reported that oxadiazole derivatives exhibited MIC values as low as 0.03 µM against resistant strains of Mycobacterium tuberculosis, indicating strong antimicrobial potential .

- Antitumor Activity : Research has shown that specific oxadiazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways. For example, compounds with structural similarities to this compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range .

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The oxadiazole ring can interact with protein active sites, while the azetidine moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Oxadiazole Derivatives

Substituent Diversity and Bioactivity

- 5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole (): This compound combines a 1,2,4-oxadiazole core with a benzotriazole group. Key Difference: The target compound replaces benzotriazole with a sulfonylazetidine group, which may alter solubility and target specificity.

- BF43484 (): This analog contains a 3-methylbenzyl-thiazole substituent instead of the sulfonylazetidine group. The thiazole moiety is a heterocycle often linked to antimicrobial activity. Key Difference: The sulfonylazetidine in the target compound introduces a sulfonamide group, which is absent in BF43484. Sulfonamides are known for their role in enzyme inhibition (e.g., carbonic anhydrase) .

Sulfonamide-Containing Oxadiazoles ()

A series of 1,3,4-oxadiazole sulfonamide derivatives demonstrated anti-inflammatory activity (e.g., 5-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methyl-benzenesulfonamide). The sulfonamide group enhances binding to inflammatory targets like cyclooxygenase (COX).

- Comparison:

The 1,2,4-oxadiazole isomer in the target compound may confer higher metabolic stability compared to 1,3,4-oxadiazoles due to reduced ring strain .

Methoxyphenyl-Substituted Heterocycles

5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole ():

Isoxazole derivatives with methoxyphenyl groups exhibit liquid crystalline properties and optoelectronic applications. The methoxy group enhances electron density, influencing intermolecular interactions.3-Phenyl-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanylmethyl]-1,2,4-oxadiazole ():

This bis-oxadiazole features a sulfanylmethyl linker. The disulfide-like structure could confer redox activity, unlike the sulfonylazetidine in the target compound .

Triazole Derivatives with Antimicrobial Activity ()

QSAR models for 3-substituted thio-1,2,4-triazoles indicate that ΔE1 (HOMO-LUMO gap) and ΣQ (charge distribution) critically influence antimicrobial activity. Higher ΣQ values correlate with enhanced activity against E. coli and C. albicans.

- Relevance to Target Compound: If the sulfonylazetidine group increases ΣQ (e.g., via electron-withdrawing effects), the compound may exhibit similar bioactivity .

Biological Activity

3-(2-Methoxyphenyl)-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

The compound belongs to the oxadiazole family, which is known for diverse biological activities. The structure includes a methoxyphenyl group and a sulfonyl azetidine moiety, which may contribute to its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. A review indicated that oxadiazole derivatives exhibit strong bactericidal effects, particularly against resistant strains of Staphylococcus aureus and other Gram-positive bacteria .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 32 µg/mL |

| 2 | Escherichia coli | 64 µg/mL |

| 3 | Candida albicans | 128 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have shown that certain oxadiazole derivatives do not exhibit significant cytotoxicity against normal cell lines (e.g., L929 fibroblasts), indicating a favorable safety profile . However, some derivatives demonstrated selective toxicity against cancer cell lines, suggesting potential as anticancer agents.

Table 2: Cytotoxicity of Selected Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | L929 | >100 |

| B | HepG2 | 25 |

| C | A549 | 30 |

The mechanisms underlying the biological activities of oxadiazoles are multifaceted. The presence of the oxadiazole ring is believed to interact with bacterial cell membranes and inhibit key metabolic pathways. For example, studies suggest that these compounds may disrupt biofilm formation and affect gene transcription related to virulence factors in bacteria .

Pharmacokinetics

Pharmacokinetic studies indicate that oxadiazoles exhibit good metabolic stability and bioavailability. For example, one study reported a half-life of approximately 1.63 hours for a related compound, suggesting rapid absorption and distribution within biological systems . This property is advantageous for therapeutic applications where sustained action is required.

Case Studies

Several case studies have documented the effectiveness of oxadiazole derivatives in treating infections caused by resistant bacteria. One notable study involved the synthesis and testing of a series of oxadiazoles against multi-drug resistant Staphylococcus aureus, where specific derivatives exhibited superior activity compared to standard antibiotics like ciprofloxacin .

Q & A

Q. What synthetic strategies are recommended for achieving high yields of 3-(2-Methoxyphenyl)-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole?

The synthesis typically involves multi-step protocols:

- Step 1: Formation of the oxadiazole ring via cyclization of acylhydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or acetic anhydride) .

- Step 2: Sulfonylation of the azetidine ring using 3-methylbenzylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group.

- Step 3: Coupling the oxadiazole and sulfonylated azetidine moieties via nucleophilic substitution or metal-catalyzed cross-coupling.

Key Optimization: Use elevated temperatures (80–120°C) and anhydrous solvents (e.g., DMF or THF) to improve reaction efficiency. Monitor intermediates via TLC or LC-MS to minimize side reactions .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in the oxadiazole and azetidine rings .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and detects isotopic patterns .

- X-ray Crystallography: Resolves absolute configuration and crystal packing, particularly for derivatives with ambiguous NMR data .

Q. How should preliminary bioactivity screening be designed for this compound?

- In Vitro Assays: Test against target enzymes (e.g., kinases, proteases) or cell lines (e.g., cancer, microbial) at concentrations of 1–100 µM. Use positive controls (e.g., doxorubicin for anticancer assays) .

- Dose-Response Curves: Determine IC₅₀/EC₅₀ values using serial dilutions (e.g., 0.1–100 µM) .

- Solubility Considerations: Use DMSO/PBS mixtures (<1% DMSO) to avoid solvent toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Substituent Variation: Modify the 2-methoxyphenyl group (e.g., replace methoxy with halogens or electron-withdrawing groups) to enhance target binding .

- Azetidine Ring Modifications: Introduce fluorinated or bulky substituents to improve metabolic stability .

- Computational Tools: Apply CoMFA (Comparative Molecular Field Analysis) to correlate substituent effects with bioactivity data. For example, used CoMFA to identify critical electrostatic and steric fields for insecticidal activity .

Q. How to resolve discrepancies between computational predictions and experimental bioactivity data?

- Re-evaluate Force Fields: Adjust parameters in docking simulations (e.g., AutoDock Vina) to account for flexible binding pockets or solvent effects.

- Experimental Validation: Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities directly .

- Meta-Analysis: Compare results with structurally similar compounds (e.g., triazole-oxadiazole hybrids in ) to identify trends .

Q. What advanced techniques confirm the compound’s stability under physiological conditions?

Q. How does the sulfonamide group in the azetidine ring influence pharmacokinetics?

Q. What strategies improve bioavailability for in vivo studies?

- Prodrug Design: Convert polar groups (e.g., -OH) to esters or carbamates to enhance membrane permeability .

- Nanoparticle Formulation: Encapsulate the compound in PEGylated liposomes to prolong circulation time, as demonstrated for oxadiazole-based anticancer agents .

Data Contradiction and Validation

Q. How to address conflicting bioactivity results between in vitro and in vivo models?

Q. What methods validate the compound’s mechanism of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.